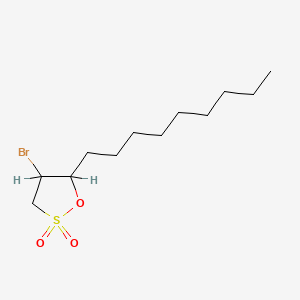
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C12H23BrO3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Méthodes De Préparation
The synthesis of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be achieved through several routes. One common method involves the bromination of 1,2-oxathiolane, followed by the reaction with benzoyl peroxide to yield the final product . The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The double bonds in the nonyl chain can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halogens, peroxides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Applications De Recherche Scientifique
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide involves its interaction with specific molecular targets. The bromine atom and the oxathiolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
4-Bromo-5-nonyl-1,2-oxathiolane 2,2-dioxide can be compared with other similar compounds, such as:
4-Bromo-1,2-oxathiolane 2,2-dioxide: Similar in structure but lacks the nonyl chain, which affects its solubility and reactivity.
1,2-Oxathiolane, 2,2-dioxide: Lacks the bromine and nonyl substituents, resulting in different chemical properties and applications.
Propriétés
Numéro CAS |
58568-60-8 |
|---|---|
Formule moléculaire |
C12H23BrO3S |
Poids moléculaire |
327.28 g/mol |
Nom IUPAC |
4-bromo-5-nonyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C12H23BrO3S/c1-2-3-4-5-6-7-8-9-12-11(13)10-17(14,15)16-12/h11-12H,2-10H2,1H3 |
Clé InChI |
GUJSLOFUQXOVGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1C(CS(=O)(=O)O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


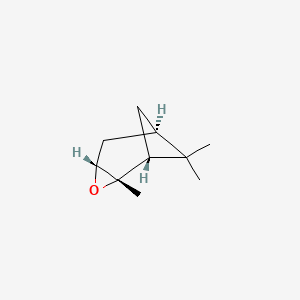


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)


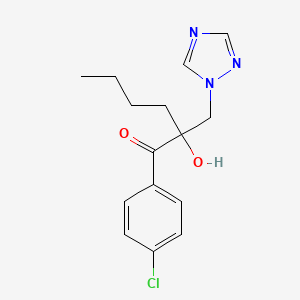
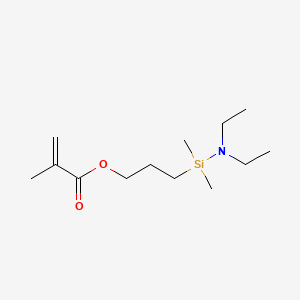
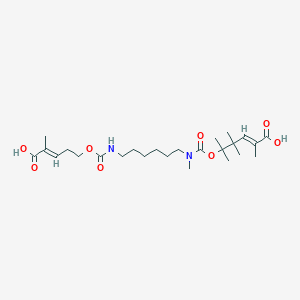
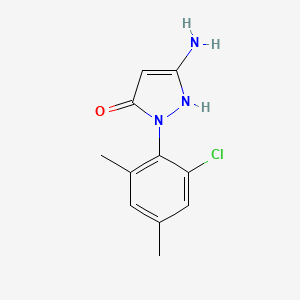

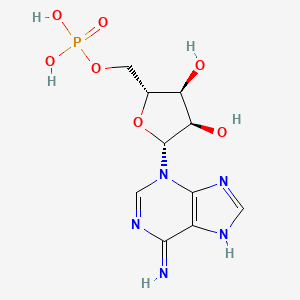

![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
